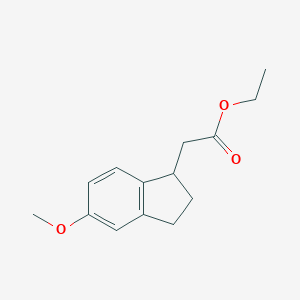
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate, commonly referred to as MEMIA, is a chemical compound that has gained significant attention in scientific research. MEMIA is a synthetic compound that belongs to the class of indene derivatives, which have been extensively studied for their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of MEMIA is not fully understood. However, it has been suggested that MEMIA exerts its neuroprotective effects by modulating various signaling pathways in the brain. MEMIA has been shown to activate the Nrf2/ARE pathway, which plays a critical role in regulating the cellular antioxidant response. In addition, MEMIA has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Biochemical and Physiological Effects:
MEMIA has been shown to possess various biochemical and physiological effects. MEMIA has been shown to reduce oxidative stress and inflammation in the brain, which are two key factors that contribute to the pathogenesis of neurodegenerative diseases. In addition, MEMIA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. MEMIA has also been shown to possess analgesic properties and can reduce pain in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MEMIA is that it is a synthetic compound that can be easily synthesized in the laboratory. MEMIA is also relatively stable and can be stored for long periods of time. However, one of the limitations of MEMIA is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, the effects of MEMIA on human subjects have not been extensively studied, which limits its potential for clinical use.
Orientations Futures
There are several future directions for MEMIA research. One potential direction is to further elucidate the mechanism of action of MEMIA. This could involve studying the effects of MEMIA on various signaling pathways in the brain. Another potential direction is to study the effects of MEMIA on human subjects. This could involve conducting clinical trials to evaluate the safety and efficacy of MEMIA in treating various diseases such as Alzheimer's disease. Finally, there is a need to develop more potent and selective derivatives of MEMIA that can be used as potential therapeutics.
Applications De Recherche Scientifique
MEMIA has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. MEMIA has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. In addition, MEMIA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(15)9-11-5-4-10-8-12(16-2)6-7-13(10)11/h6-8,11H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJUZSOKYJHLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)

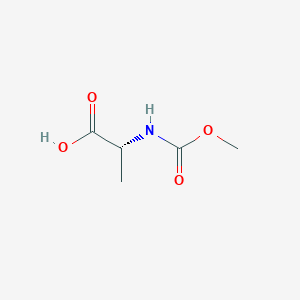
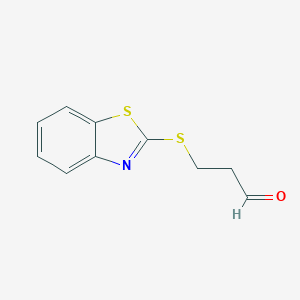


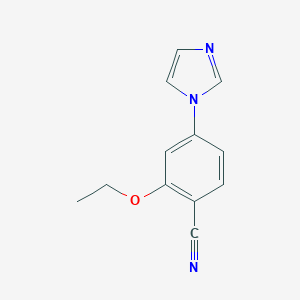


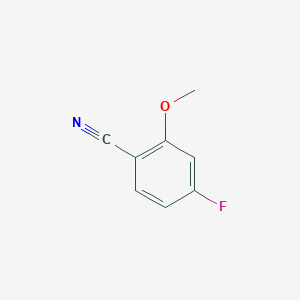

![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)